Diglycidyl 1,2-cyclohexanedicarboxylate

Description

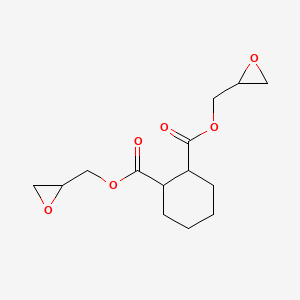

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUOBHWPTSIEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27103-66-8 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27103-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024875 | |

| Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992), Liquid | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

307 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

374 °F (NTP, 1992) | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992) | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.227 at 62.8 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

7.5e-07 mmHg at 77 °F ; 0.000375 at 140 °F (NTP, 1992) | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5493-45-8, 27103-66-8 | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglycidyl hexahydrophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5493-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005493458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027103668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCIDYL 1,2-CYCLOHEXANEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD9T07H2IZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diglycidyl 1,2-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate (DGCHD), also known by synonyms such as Diglycidyl hexahydrophthalate, is a cycloaliphatic epoxy resin. Its chemical structure, characterized by a saturated cyclohexane (B81311) ring and two reactive glycidyl (B131873) ester groups, imparts a unique combination of properties including low viscosity, good weather resistance, and excellent electrical insulation capabilities.[1] These characteristics make it a valuable component in a wide range of industrial applications, from advanced coatings and adhesives to insulating materials for high-voltage electrical components.[1][2][3][4]

Recently, DGCHD has garnered attention in the biomedical field. Its diepoxide nature allows it to function as an effective crosslinking agent, a property that has been leveraged to synthesize nanoparticles for drug and gene delivery systems.[2][5] Specifically, it has been used to crosslink polymers like polyethylenimine (PEI) to form stable and efficient DNA carriers.[2][5] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical methodologies for this compound.

Chemical and Physical Properties

DGCHD is a clear, colorless to light yellow viscous liquid at room temperature.[5][6] Unlike aromatic epoxy resins, its cycloaliphatic structure provides superior UV resistance and reduced yellowing.[7] It is insoluble in water.[5] Key quantitative properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate | [1][7] |

| CAS Number | 5493-45-8 | [3][8] |

| Molecular Formula | C₁₄H₂₀O₆ | [3][5][9] |

| Molecular Weight | 284.31 g/mol | [3][9] |

| Appearance | Clear, colorless to light yellow viscous liquid | [5][6] |

| Boiling Point | 200-205 °C at 2 mmHg | [3][4][8] |

| Density | 1.22 g/mL at 25 °C | [3][4][8] |

| Refractive Index | n20/D 1.487 | [3][4][8] |

| Viscosity | 600-900 mPa·s at 25 °C | [1] |

| Epoxy Equivalent Weight | 160-180 g/eq | [1] |

| Solubility | Insoluble in water | [5] |

Synthesis and Reactivity

Synthesis Pathway

The industrial synthesis of this compound is typically achieved through the glycidylation of 1,2-cyclohexanedicarboxylic acid with an excess of epichlorohydrin (B41342) in the presence of a base catalyst, such as sodium hydroxide (B78521).[5][7] The process involves a two-phase mechanism: an initial ring-opening reaction followed by a dehydrohalogenation step to form the glycidyl ester.[5]

Caption: General workflow for the industrial synthesis of DGCHD.

Core Reactivity

The chemical reactivity of DGCHD is dominated by its two epoxide groups. These three-membered rings are strained and susceptible to ring-opening reactions by various nucleophiles, including amines, alcohols, thiols, and acids.[5] This reaction is fundamental to the use of DGCHD as a crosslinker or curing agent in epoxy formulations, where it reacts with polyamines or anhydrides to form a durable, cross-linked polymer network.[7]

Caption: Reactivity of DGCHD's epoxide groups with nucleophiles.

Experimental Protocols

Synthesis of this compound

This protocol is a representative laboratory-scale synthesis based on established industrial methods.[5][7]

-

Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.

-

Charge Reactants: Add 1,2-cyclohexanedicarboxylic acid (1 mol) and excess epichlorohydrin (4 mol, to serve as reactant and solvent) to the flask.

-

Heating: Begin stirring and heat the mixture to 70°C using an oil bath.

-

Catalyst Addition: Slowly add a 50% aqueous solution of sodium hydroxide (2 mol) dropwise via the dropping funnel over 2 hours, maintaining the reaction temperature between 70-90°C. The NaOH acts as a catalyst for the esterification and a neutralizing agent for the dehydrochlorination.

-

Reaction: After the addition is complete, continue stirring at 90°C for an additional 3-4 hours to ensure the reaction goes to completion.

-

Work-up: Cool the mixture to room temperature. Wash the organic phase three times with warm water to remove the sodium chloride salt and any remaining NaOH.

-

Purification: Remove the excess epichlorohydrin and water under reduced pressure using a rotary evaporator. The final product is obtained as a viscous liquid. Further purification can be achieved by vacuum distillation.[7]

Spectroscopic and Chromatographic Analysis

The identity and purity of synthesized DGCHD can be confirmed using standard analytical techniques.

Table 2: Summary of Spectroscopic and Chromatographic Data

| Technique | Method | Key Observations | Source(s) |

| FTIR | ATR | Characteristic epoxide C-O-C stretch at ~913 cm⁻¹; Carbonyl (C=O) stretch ~1730 cm⁻¹ | [10] |

| ¹H NMR | CDCl₃ | Complex multiplets for cyclohexane and glycidyl protons. | [1][11] |

| ¹³C NMR | CDCl₃ | Signals corresponding to carbonyl, epoxide, and aliphatic carbons. | [12] |

| GC-MS | EI | Molecular ion peak may be absent; characteristic fragmentation pattern with a top m/z peak at 81. | [1] |

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general method for the analysis of glycidyl esters.

-

Sample Preparation: Prepare a 1 mg/mL solution of DGCHD in a suitable solvent like ethyl acetate.

-

GC-MS System: Use a standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample in splitless mode. Set injector temperature to 250°C.

-

GC Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Hold: Hold at 280°C for 10 minutes.

-

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis: Identify the DGCHD peak based on its retention time and compare the resulting mass spectrum with a reference library.

Applications in Drug Development

The ability of DGCHD to crosslink polymers has been effectively utilized in creating nanoparticles for gene delivery. A common application involves reacting DGCHD with branched polyethylenimine (PEI), a cationic polymer known for its ability to condense DNA but also for its cytotoxicity. The crosslinking process forms stable nanoparticles, reduces the overall positive charge (zeta potential), and thereby decreases the cytotoxicity while maintaining or even enhancing transfection efficiency.[2][7]

Caption: Workflow for creating DGCHD-crosslinked PEI nanoparticles for gene delivery.

Safety and Toxicology

This compound is classified as a skin and eye irritant and a skin sensitizer.[3] Exposure may cause allergic contact dermatitis.[5] Due to its sensitizing potential, appropriate personal protective equipment (PPE), including gloves and eye protection, should be used during handling.[3]

The mechanism of skin sensitization is a complex biological cascade. For chemical sensitizers, this is often described by an Adverse Outcome Pathway (AOP). The process begins with the chemical (a hapten) binding to skin proteins. This modified protein is then recognized by antigen-presenting cells (like dendritic cells), which become activated and migrate to the lymph nodes to prime naïve T-cells. Upon re-exposure, these memory T-cells trigger an inflammatory response, leading to allergic contact dermatitis.

References

- 1. Cyclohexane-1,2-dicarboxylic acid bis(oxiranylmethyl) ester | C14H20O6 | CID 21660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and evaluation of diglycidyl-1,2-cyclohexanedicarboxylate crosslinked polyethylenimine nanoparticles as efficient carriers of DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound Diglycidyl hexahydrophthalate 5493-45-8 [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Buy this compound | 5493-45-8 [smolecule.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 5493-45-8 | Benchchem [benchchem.com]

- 8. CN102391211A - Synthesis method of diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate - Google Patents [patents.google.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(5493-45-8) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Diglycidyl 1,2-cyclohexanedicarboxylate (CAS 5493-45-8): Properties, Synthesis, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD), CAS number 5493-45-8, is a cycloaliphatic epoxy resin recognized for its low viscosity, high reactivity, and the superior thermal and electrical properties it imparts to cured polymer systems. While traditionally used in industrial applications such as coatings, adhesives, and insulating materials, recent research has highlighted its potential in the biomedical field. Specifically, DGCD has been successfully utilized as a crosslinking agent to formulate nanoparticles for non-viral gene delivery. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of DGCD, with a particular focus on its emerging role in drug development. Detailed experimental protocols for its synthesis, curing, and nanoparticle formulation are provided, alongside an exploration of the cellular signaling pathways involved in the uptake of DGCD-based nanocarriers.

Physicochemical Properties

This compound is a clear, colorless to light yellow viscous liquid.[1] Its key quantitative properties are summarized in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₀O₆ | [2] |

| Molecular Weight | 284.31 g/mol | [2] |

| Density | 1.22 g/mL at 25 °C | [1] |

| Boiling Point | 200-205 °C at 2 mmHg | [1] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Refractive Index | n20/D 1.487 | [1] |

| Solubility | Insoluble in water | [1] |

Synthesis and Manufacturing

The industrial synthesis of this compound typically involves the esterification of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin (B41342) in the presence of a catalyst.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methods for the synthesis of dicarboxylic acid esters.[4]

Materials:

-

1,2-cyclohexanedicarboxylic acid

-

Epichlorohydrin (excess)

-

A suitable catalyst (e.g., a quaternary ammonium (B1175870) salt or a strong base like sodium hydroxide)

-

Anhydrous solvent (e.g., toluene (B28343) or methyl isobutyl ketone)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, distillation, and extraction.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve 1,2-cyclohexanedicarboxylic acid in the anhydrous solvent.

-

Addition of Epichlorohydrin: Add an excess of epichlorohydrin to the flask.

-

Catalyst Introduction: Slowly add the catalyst to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux (typically 80-120°C) and maintain for several hours until the reaction is complete (monitored by techniques like titration of carboxylic acid groups).

-

Work-up: Cool the reaction mixture. If a solid catalyst was used, filter it off. Wash the organic phase with deionized water to remove any remaining catalyst and by-products.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator. The final product can be further purified by vacuum distillation.

Industrial Application: Epoxy Resin Curing

This compound is frequently used as a reactive diluent or a co-resin in epoxy formulations, particularly with anhydride (B1165640) curing agents, to produce thermosets with high glass transition temperatures and excellent electrical insulation properties.[5]

Curing Mechanism with Anhydrides

The curing process involves the ring-opening of the epoxide groups by the anhydride, initiated by a hydroxyl group, leading to the formation of ester linkages and a highly cross-linked polymer network. An accelerator, such as a tertiary amine or an imidazole, is often used to speed up the reaction.[6]

Experimental Protocol: Anhydride Curing of DGCD

This protocol provides a general procedure for curing a cycloaliphatic epoxy resin like DGCD with an anhydride hardener.[3][7]

Materials:

-

This compound (DGCD)

-

Anhydride hardener (e.g., hexahydrophthalic anhydride (HHPA) or methylhexahydrophthalic anhydride (MHHPA))

-

Accelerator (e.g., 1-methylimidazole)

-

Vacuum oven

-

Molds treated with a release agent

Procedure:

-

Formulation: Calculate the required amounts of DGCD, anhydride hardener, and accelerator based on the desired stoichiometry (epoxy-to-anhydride ratio). A common starting point is a 1:0.8 to 1:1 molar ratio of epoxy to anhydride.

-

Mixing: At an elevated temperature (e.g., 60-80°C) to reduce viscosity, thoroughly mix the DGCD and anhydride hardener until a homogeneous solution is obtained.

-

Degassing: Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Addition of Accelerator: Cool the mixture slightly and add the accelerator, mixing thoroughly.

-

Casting: Pour the formulated resin into preheated molds.

-

Curing: Cure the resin in a programmable oven using a multi-stage curing schedule. A typical schedule might be:

-

Initial cure: 2 hours at 90-100°C.

-

Post-cure: 2-4 hours at 150-160°C.

-

Application in Drug Development: Nanoparticles for Gene Delivery

A significant advancement in the application of DGCD is its use as a crosslinking agent to form nanoparticles with polyethylenimine (PEI) for the delivery of DNA.[8] These nanoparticles have shown high transfection efficiency and reduced cytotoxicity compared to PEI alone.

Nanoparticle Formation Workflow

The following diagram illustrates the workflow for the preparation of DGCD-crosslinked PEI nanoparticles for DNA delivery.

Caption: Workflow for the formation of DGCD-crosslinked PEI nanoparticles and their complexation with DNA.

Experimental Protocol: Preparation of DGCD-Crosslinked PEI Nanoparticles

This protocol is based on the method described by Bansal et al. (2016).[8]

Materials:

-

Branched polyethylenimine (PEI)

-

This compound (DGCD)

-

Deionized water

-

Plasmid DNA (pDNA)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL aqueous solution of branched PEI.

-

Prepare a solution of DGCD in chloroform at a suitable concentration.

-

-

Crosslinking Reaction:

-

To the stirred aqueous PEI solution, add the desired amount of the DGCD solution dropwise. The ratio of DGCD to PEI can be varied to control the nanoparticle size and surface charge.

-

Continue stirring the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the crosslinking reaction to proceed.

-

Dialyze the resulting nanoparticle suspension against deionized water to remove unreacted reagents and chloroform.

-

-

Nanoparticle Characterization:

-

Characterize the size and zeta potential of the DGCD-PEI nanoparticles using dynamic light scattering (DLS).

-

-

Formation of Nanoparticle/DNA Polyplexes:

-

Add a specific amount of pDNA solution to the DGCD-PEI nanoparticle suspension.

-

Incubate the mixture at room temperature for approximately 30 minutes to allow for the formation of stable polyplexes.

-

Signaling Pathways in Cellular Uptake

The cellular uptake of DGCD-crosslinked PEI nanoparticles, like other PEI-based gene delivery systems, is a complex process involving multiple endocytic pathways. The positively charged surface of the nanoparticles facilitates interaction with the negatively charged cell membrane, initiating internalization.

Major Endocytic Pathways

The primary signaling and uptake pathways for PEI-based nanoparticles include:

-

Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process where the nanoparticles bind to receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles.

-

Caveolin-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

-

Macropinocytosis: This is a non-specific process where large volumes of extracellular fluid containing the nanoparticles are engulfed by the cell.[9][10]

Following endocytosis, the nanoparticles are typically trafficked to endosomes. The "proton sponge" effect of PEI leads to the rupture of the endosome and the release of the DNA into the cytoplasm, from where it can enter the nucleus for transcription.[11]

Diagram of Cellular Uptake Pathways

The following diagram illustrates the potential cellular uptake and intracellular trafficking pathways of DGCD-PEI/DNA nanoparticles.

Caption: Potential cellular uptake and intracellular trafficking pathways for DGCD-PEI/DNA nanoparticles.

Safety and Toxicology

This compound may cause skin and eye irritation, as well as allergic skin reactions.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed toxicological data, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. In the context of the nanoparticles, crosslinking PEI with DGCD has been shown to reduce the cytotoxicity associated with high molecular weight PEI.[8]

Conclusion

This compound is a versatile chemical with well-established industrial applications and a promising future in the field of drug delivery. Its ability to form stable and effective nanoparticles for gene delivery opens up new avenues for research and development in non-viral gene therapy. This guide has provided a comprehensive technical overview of its properties, synthesis, and applications, with the aim of supporting researchers and scientists in harnessing the potential of this compound. Further investigation into the specific interactions of DGCD-based nanoparticles with cellular signaling pathways will be crucial for optimizing their design and efficacy for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. m.youtube.com [m.youtube.com]

- 7. tri-iso.com [tri-iso.com]

- 8. Synthesis, characterization and evaluation of diglycidyl-1,2-cyclohexanedicarboxylate crosslinked polyethylenimine nanoparticles as efficient carriers of DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Fluid Phase Endocytosis Contributes to Transfection of DNA by PEI-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient method for in vitro gene delivery via regulation of cellular endocytosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The heterogeneous nature of polyethylenimine-DNA complex formation affects transient gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Diglycidyl 1,2-cyclohexanedicarboxylate (DGCD), a crucial compound with applications ranging from epoxy resins to the development of advanced drug delivery systems. This document details the prevalent synthesis methodologies, reaction mechanisms, and key experimental data, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction

This compound is a cycloaliphatic epoxy resin characterized by a saturated cyclohexane (B81311) ring, which imparts excellent weather resistance and thermal stability to the materials it forms. Its low viscosity and high reactivity make it a versatile crosslinking agent and a building block in various polymeric architectures. In the realm of drug development, its biocompatibility and ability to form nanoparticles have been explored for gene and drug delivery applications. This guide focuses on the chemical synthesis of DGCD, providing detailed protocols and data to aid in its laboratory-scale preparation and characterization.

Synthesis Methodology

The primary and most established method for the synthesis of this compound involves a two-step reaction of 1,2-cyclohexanedicarboxylic acid or its anhydride (B1165640) with an excess of epichlorohydrin (B41342) in the presence of a base catalyst.

General Reaction Scheme

The synthesis proceeds via two main stages:

-

Ring-opening and Esterification: The carboxylic acid groups of 1,2-cyclohexanedicarboxylic acid react with epichlorohydrin, leading to the formation of a chlorohydrin intermediate.

-

Dehydrochlorination (Epoxidation): In the presence of a base, the chlorohydrin intermediate undergoes an intramolecular cyclization to form the desired diglycidyl ester, with the elimination of a salt byproduct.

A general representation of this reaction is depicted below:

Caption: General Synthesis Pathway of this compound.

Experimental Protocols

While specific parameters may vary, the following protocol outlines a representative synthesis procedure based on established methodologies.

Materials and Equipment

-

1,2-Cyclohexanedicarboxylic anhydride

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (or other suitable base)

-

Anhydrous sodium sulfate

-

Solvent for extraction (e.g., toluene, ethyl acetate)

-

Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer

-

Separatory funnel

-

Rotary evaporator

Synthesis Procedure

-

Hydrolysis of Anhydride (if starting from anhydride): In a round-bottom flask, 1,2-cyclohexanedicarboxylic anhydride is hydrolyzed to the corresponding dicarboxylic acid by refluxing with water. The water is then removed under reduced pressure.

-

Esterification: The dried 1,2-cyclohexanedicarboxylic acid is mixed with a molar excess of epichlorohydrin.

-

Catalysis: A suitable catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetramethylammonium (B1211777) chloride) or an alkali metal carbonate (e.g., potassium carbonate), is added to the mixture.

-

Reaction: The mixture is heated to a temperature between 60°C and 120°C with vigorous stirring. The reaction progress can be monitored by measuring the acid value of the mixture.

-

Dehydrochlorination: After the initial esterification, a strong base, typically an aqueous solution of sodium hydroxide, is added dropwise to the reaction mixture while maintaining the temperature. This step facilitates the formation of the epoxide rings.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The organic layer is separated and washed several times with water to remove the salt byproduct and any remaining base.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent and excess epichlorohydrin are removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation.

Caption: A logical workflow for the synthesis and purification of DGCD.

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound. These values are typical and can vary depending on the specific synthesis and purification methods employed.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₆ |

| Molecular Weight | 284.31 g/mol |

| Appearance | Colorless to pale-yellowish liquid |

| Boiling Point | 200-205 °C @ 2 mmHg |

| Density | 1.22 g/mL at 25 °C |

| Refractive Index | n20/D 1.487 |

Table 2: Technical Specifications

| Parameter | Typical Value | Test Method |

| Epoxy Equivalent Weight (EEW) | 150 - 180 g/Eq | Titration (e.g., ASTM D1652) |

| Viscosity @ 25°C | 500 - 1000 cP | Rotational Viscometer |

| Purity | >98% (by GC) | Gas Chromatography |

Characterization Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A notable peak is observed around 913 cm⁻¹, which is indicative of the C-O-C stretching of the epoxy ring.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the presence of the cyclohexane ring and the glycidyl (B131873) ester moieties.

Reaction Mechanism

The base-catalyzed synthesis of this compound from 1,2-cyclohexanedicarboxylic acid and epichlorohydrin is a two-step process.

Caption: The two-step mechanism of glycidyl ester formation.

Step 1: Nucleophilic Ring-Opening The base deprotonates a carboxylic acid group, forming a carboxylate anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the epichlorohydrin's epoxide ring. This results in the opening of the ring and the formation of a chlorohydrin ester intermediate.

Step 2: Base-Induced Cyclization (Dehydrochlorination) A second equivalent of the base deprotonates the hydroxyl group of the chlorohydrin intermediate. The resulting alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine atom. This displaces the chloride ion and forms the new epoxide ring, yielding the glycidyl ester. This process occurs for both carboxylic acid groups to form the final diglycidyl ester product.

Applications in Drug Development

The unique properties of this compound have led to its investigation in the field of drug development. Its ability to crosslink with polymers containing amine groups, such as polyethylenimine (PEI), allows for the formation of nanoparticles. These nanoparticles can encapsulate or complex with therapeutic agents, such as DNA or small molecule drugs, potentially offering a vehicle for targeted drug delivery. The biocompatibility and biodegradability of the resulting polymeric nanoparticles are key areas of ongoing research.

Safety Considerations

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-Depth Technical Guide to the Molecular Structure of Diglycidyl 1,2-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate is a cycloaliphatic epoxy resin that has garnered significant interest in various scientific and industrial fields. Its unique molecular structure, characterized by a saturated cyclohexane (B81311) ring and two reactive glycidyl (B131873) ether groups, imparts a range of desirable properties, including low viscosity, good weather resistance, and high crosslinking density upon curing.[1][2] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Identification

This compound, also known by its synonym Diglycidyl hexahydrophthalate, is chemically identified as bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate.[3][4][5][6] Its structure consists of a central cyclohexane-1,2-dicarboxylate core to which two glycidyl ether moieties are attached.

Key Identifiers:

-

IUPAC Name: bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate[3]

-

CAS Number: 5493-45-8

-

Chemical Formula: C₁₄H₂₀O₆

-

Molecular Weight: 284.31 g/mol

-

Synonyms: Diglycidyl hexahydrophthalate, 1,2-Cyclohexanedicarboxylic acid diglycidyl ester[6][7]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 284.31 g/mol | |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 200-205 °C at 2 mmHg | [9] |

| Density | 1.22 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.487 | |

| Flash Point | 113 °C (closed cup) | |

| Water Solubility | Insoluble | [8] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification reaction of 1,2-cyclohexanedicarboxylic acid with an excess of epichlorohydrin (B41342). This reaction is typically carried out in the presence of a catalyst.

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

-

1,2-Cyclohexanedicarboxylic acid

-

Epichlorohydrin

-

Catalyst (e.g., quaternary ammonium (B1175870) salts, sodium hydroxide)

-

Solvent (e.g., toluene)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-cyclohexanedicarboxylic acid in an excess of epichlorohydrin and a suitable solvent like toluene.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to a temperature between 70-90°C and maintain it under constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with a sodium hydroxide solution to neutralize any unreacted acid and then with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. article.sapub.org [article.sapub.org]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. warshel.com [warshel.com]

- 7. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(5493-45-8) 1H NMR [m.chemicalbook.com]

- 9. This compound | 5493-45-8 [chemicalbook.com]

Spectroscopic Profile of Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diglycidyl 1,2-cyclohexanedicarboxylate (CAS No. 5493-45-8), a key component in the synthesis of various polymers and resins. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.38 | dd | -O-CH₂(a)-CH(O)CH₂ (Glycidyl) |

| ~3.85 | dd | -O-CH₂(b)-CH(O)CH₂ (Glycidyl) |

| ~3.15 | m | -O-CH₂-CH(O)CH₂ (Glycidyl) |

| ~2.85 | dd | -O-CH₂-CH(O)CH₂(a) (Glycidyl, epoxide) |

| ~2.65 | dd | -O-CH₂-CH(O)CH₂(b) (Glycidyl, epoxide) |

| ~2.90 | m | -CH-COO- (Cyclohexyl) |

| ~1.95 | m | Cyclohexyl protons |

| ~1.75 | m | Cyclohexyl protons |

| ~1.40 | m | Cyclohexyl protons |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific isomer of the cyclohexyl ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (Ester carbonyl) |

| ~66 | -O-CH₂- (Glycidyl) |

| ~50 | -CH(O)- (Glycidyl, epoxide) |

| ~44 | -CH₂ (Glycidyl, epoxide) |

| ~42 | -CH-COO- (Cyclohexyl) |

| ~28 | Cyclohexyl carbons |

| ~24 | Cyclohexyl carbons |

Note: These are approximate chemical shifts. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1250, ~1170 | Strong | C-O stretch (ester) |

| ~915, ~845 | Medium | C-O stretch (epoxide ring) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which is a viscous liquid, is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). This technique is often referred to as "NEAT" when a pure liquid is analyzed.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Purity and Characterization of Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of Diglycidyl 1,2-cyclohexanedicarboxylate, a key building block in various applications, including the synthesis of advanced polymers and as a crosslinking agent in drug delivery systems. This document outlines the synthesis of the compound, potential impurities, and detailed methodologies for its characterization using various analytical techniques.

Chemical and Physical Properties

This compound is a cycloaliphatic epoxy resin known for its low viscosity and excellent weather resistance.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5493-45-8 | [3][4][5] |

| Molecular Formula | C14H20O6 | [3][4][5] |

| Molecular Weight | 284.31 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Boiling Point | 200-205 °C at 2 mmHg | [3][8] |

| Density | 1.22 g/mL at 25 °C | [3][8] |

| Refractive Index | n20/D 1.487 | [3][8] |

| Purity (typical) | >85.0% (GC) or >98% | [1][2][9] |

Synthesis and Potential Impurities

This compound is typically synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin (B41342).[10] This process can introduce several potential impurities that may affect the final product's quality and performance.

Synthesis Pathway:

Potential Impurities:

Based on the synthesis route, the following are potential impurities that may be present in the final product:

-

Unreacted Starting Materials:

-

1,2-Cyclohexanedicarboxylic acid

-

Epichlorohydrin

-

-

By-products from Side Reactions:

-

Mono-glycidyl ester of 1,2-cyclohexanedicarboxylic acid

-

Polymers of this compound

-

Hydrolysis products of the epoxide groups

-

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization and purity assessment of this compound.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for determining the purity of this compound and quantifying volatile impurities like residual epichlorohydrin.

Experimental Workflow for GC Analysis:

Experimental Protocol for Residual Epichlorohydrin Analysis (Adapted from similar methods):

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol phase, is often suitable for the analysis of polar compounds like epichlorohydrin.

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity for epichlorohydrin and other target impurities.

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent like dichloromethane (B109758) or ethyl acetate. An internal standard may be added for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity determination of this compound and for the analysis of non-volatile impurities.

Experimental Workflow for HPLC Analysis:

Experimental Protocol (General method for glycidyl (B131873) esters):

-

Instrumentation: A standard HPLC system with a UV or an Evaporative Light Scattering Detector (ELSD).

-

Column: A reversed-phase C18 column is commonly used for the separation of glycidyl esters.

-

Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol.

-

Gradient Program:

-

Start with a higher percentage of water and gradually increase the organic solvent percentage to elute compounds with increasing hydrophobicity.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: UV detection at a low wavelength (e.g., 210 nm) or ELSD for compounds lacking a strong chromophore.

-

Sample Preparation: The sample is dissolved in the initial mobile phase composition.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used for the identification and characterization of functional groups present in this compound.

Experimental Workflow for FTIR Analysis:

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Sampling Technique: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly suitable. A small drop of the liquid is placed directly on the ATR crystal. Alternatively, a thin film can be cast on a KBr or NaCl salt plate.

-

Data Acquisition: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~2930 and ~2860 | C-H stretching of the cyclohexane (B81311) ring |

| ~1735 | C=O stretching of the ester group |

| ~1250 and ~1170 | C-O stretching of the ester group |

| ~915 and ~840 | Asymmetric and symmetric stretching of the epoxy ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming its identity and providing insights into its purity. Both ¹H NMR and ¹³C NMR are valuable for structural elucidation.

Experimental Workflow for NMR Analysis:

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

-

Spectral Interpretation: The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of the molecule.

Expected NMR Spectral Data:

-

¹H NMR: Signals corresponding to the protons of the cyclohexane ring, the glycidyl groups (oxirane and methylene (B1212753) protons), will be observed.

-

¹³C NMR: Signals for the carbonyl carbons of the ester groups, the carbons of the cyclohexane ring, and the carbons of the glycidyl groups will be present.

Conclusion

The purity and characterization of this compound are critical for its successful application in research and development. A multi-technique approach, combining chromatography and spectroscopy, is essential for a thorough assessment of its quality. The detailed experimental workflows and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important chemical compound.

References

- 1. This compound | 5493-45-8 | TCI AMERICA [tcichemicals.com]

- 2. watson-int.com [watson-int.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rsc.org [rsc.org]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound (so called), TCI America™ | Fisher Scientific [fishersci.ca]

- 10. This compound | 5493-45-8 | Benchchem [benchchem.com]

In-Depth Technical Guide: Health and Safety of Diglycidyl 1,2-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for Diglycidyl 1,2-cyclohexanedicarboxylate (CAS No. 5493-45-8). The information is intended for professionals in research, scientific, and drug development fields to ensure its safe handling and use.

Chemical and Physical Properties

This compound is a cycloaliphatic epoxy resin.[1] It is recognized for its low viscosity and excellent weather resistance.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₆ | [2] |

| Molecular Weight | 284.31 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 200-205 °C at 2 mmHg | |

| Density | 1.22 g/mL at 25 °C | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Insoluble in water | [3] |

Toxicological Information

Summary of Toxicological Hazards

| Hazard | Classification | Notes |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Repeated or prolonged contact may cause dermatitis.[7] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Direct contact can cause significant eye irritation.[6] |

| Respiratory or Skin Sensitization | Category 1 (May cause an allergic skin reaction) | This is a significant health concern for this chemical.[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of vapors or mists may irritate the respiratory tract. |

| Carcinogenicity | No data available | No components are identified as probable, possible, or confirmed human carcinogens by IARC at levels ≥ 0.1%.[4] |

| Germ Cell Mutagenicity | No data available | [4] |

| Reproductive Toxicity | No data available | [4] |

Experimental Protocols

For the key identified hazards, standardized experimental protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are utilized.

Skin Irritation/Corrosion: OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit) on a small area of approximately 6 cm².[8] Untreated skin serves as a control.[8]

-

Methodology:

-

The substance (0.5 mL for liquids or 0.5 g for solids) is applied to a gauze patch and then to the shaved skin of the animal.[9]

-

The patch is covered with an occlusive dressing for a 4-hour exposure period.[9]

-

After exposure, the patch is removed, and the skin is cleansed.

-

Observations for erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[6]

-

Skin reactions are scored based on a standardized grading system.[6]

-

-

Evaluation: The degree of irritation is assessed by the severity and reversibility of the skin reactions.[9]

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.

-

Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the application site.[10] This proliferation is proportional to the dose and potency of the allergen.[11]

-

Methodology:

-

The test substance is applied to the dorsal surface of the ears of mice (typically CBA/Ca or CBA/J strains) for three consecutive days.[10][11]

-

A vehicle control group and, where appropriate, a positive control group are included.

-

On day 6, the animals are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) or a non-radioactive alternative to measure cell proliferation.[12]

-

The draining auricular lymph nodes are excised and the proliferation of lymphocytes is measured.[10]

-

-

Evaluation: A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is 3 or greater.[11]

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro assay is widely used to assess the mutagenic potential of chemicals.

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by the test substance.[13] When a mutation occurs, the bacteria regain the ability to synthesize the required amino acid and can grow on a medium lacking it.[14]

-

Methodology:

-

The test substance, at various concentrations, is incubated with the bacterial strains, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism).[14]

-

The mixture is then plated on a minimal agar (B569324) medium that lacks the essential amino acid.

-

After incubation, the number of revertant colonies (colonies that have mutated and can now grow) is counted.

-

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.[14]

Visualizations

Chemical Safety Assessment Workflow

The following diagram illustrates a general workflow for assessing the health risks of a chemical.

Caption: A generalized workflow for chemical health risk assessment.

Allergic Contact Dermatitis Signaling Pathway

This diagram shows a simplified signaling pathway for allergic contact dermatitis (ACD), a Type IV hypersensitivity reaction.

Caption: A simplified signaling pathway for allergic contact dermatitis.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[15]

-

Respiratory Protection: If ventilation is inadequate or for operations with a potential for aerosol generation, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[6] Contaminated work clothing should not be allowed out of the workplace.[6]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not discharge into the environment.[15]

This guide is intended to provide essential health and safety information. It is crucial to consult the Safety Data Sheet (SDS) for this compound before use and to conduct a thorough risk assessment for any specific experimental procedure.

References

- 1. oecd.org [oecd.org]

- 2. scbt.com [scbt.com]

- 3. This compound | 5493-45-8 [chemicalbook.com]

- 4. tetrawill.com [tetrawill.com]

- 5. lookchem.com [lookchem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. westsystem.com [westsystem.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ftp.cdc.gov [ftp.cdc.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nib.si [nib.si]

- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 15. chemicalbook.com [chemicalbook.com]

Viscosity of Diglycidyl 1,2-cyclohexanedicarboxylate at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the viscosity of Diglycidyl 1,2-cyclohexanedicarboxylate, a low-viscosity cycloaliphatic epoxy resin. This document outlines its viscosity at ambient temperature, the general relationship between temperature and viscosity for this class of compounds, and a detailed experimental protocol for viscosity measurement.

Data Presentation: Viscosity of this compound

The viscosity of this compound is a critical parameter for its application in various fields, including in the formulation of adhesives, coatings, and composites.[1] As a non-Newtonian fluid, its viscosity is dependent on temperature.[2]

| Temperature (°C) | Viscosity (mPa·s) |

| 25 | 500 - 1000[3][4] |

| > 25 | Decreases with increasing temperature |

| < 25 | Increases with decreasing temperature |

Note: The viscosity of epoxy resins, including this compound, is inversely proportional to the temperature. As the temperature increases, the viscosity decreases. The precise viscosity at temperatures other than 25°C is dependent on the specific formulation and should be determined empirically.

Experimental Protocol: Viscosity Measurement

The following is a detailed methodology for determining the viscosity of this compound, based on standardized methods for epoxy resins.[5][6]

Objective: To accurately measure the apparent viscosity of this compound at a specified temperature using a rotational viscometer.

Apparatus:

-

Rotational Viscometer: A device capable of measuring the torque required to rotate a spindle submerged in the fluid at a constant speed.[7]

-

Spindles: A set of spindles of various geometries, appropriate for the expected viscosity range of the sample.

-

Temperature Control Unit: A water bath or other device capable of maintaining the sample temperature to within ±0.2°C.[5]

-

Griffin Beaker: A 600 mL low-form beaker to contain the sample.[2]

-

Thermometer: Calibrated to an accuracy of ±0.05°C.[5]

Procedure:

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and visible impurities.[5]

-

Temperature Equilibration: Place the sample in the Griffin beaker and bring it to the desired test temperature (e.g., 25°C) using the temperature control unit. Allow the sample to thermally equilibrate for a minimum of 30 minutes.

-

Viscometer Setup:

-

Select an appropriate spindle and rotational speed for the expected viscosity. The goal is to achieve a torque reading between 10% and 90% of the instrument's full-scale range.

-

Attach the selected spindle to the viscometer.

-

-

Measurement:

-

Immerse the spindle into the center of the sample up to the marked immersion groove.

-

Begin spindle rotation at the selected speed.

-

Allow the reading to stabilize. This may take several minutes, especially for more viscous samples.

-

Record the viscosity reading in milliPascal-seconds (mPa·s).

-

-

Data Reporting: Report the measured viscosity along with the test temperature, spindle number, and rotational speed.

Visualization of Temperature-Viscosity Relationship

The following diagram illustrates the fundamental inverse relationship between the temperature and viscosity of this compound.

References

Commercial Suppliers of High-Purity Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Diglycidyl 1,2-cyclohexanedicarboxylate (CAS 5493-45-8), a crucial building block in various research and development applications, particularly in the biomedical field. This document outlines key specifications from various suppliers, details relevant experimental protocols, and visualizes associated cellular pathways and experimental workflows.

Commercial Supplier Overview

High-purity this compound is available from a range of chemical suppliers, catering to different research and development needs. The purity and specifications can vary, making supplier selection a critical step for ensuring experimental reproducibility and success. Below is a summary of commercially available options.

| Supplier | Stated Purity/Grade | Other Specifications |

| Sigma-Aldrich | Not explicitly stated on the main product page. Certificates of Analysis for specific lots are available. | Form: liquid; Refractive index: n20/D 1.487 (lit.); Boiling point: 200-205 °C/2 mmHg (lit.); Density: 1.22 g/mL at 25 °C (lit.)[1] |

| Tokyo Chemical Industry (TCI) | >85.0% (GC)[2] | Appearance: Colorless to Light yellow to Light orange clear liquid[2] |

| Amitychem (via ECHEMI) | Pharmaceutical Grade/99%[3] | - |

| Santa Cruz Biotechnology | For Research Use Only. Lot-specific data on Certificate of Analysis. | - |

| Fisher Scientific (distributor for TCI) | >85.0% (GC) | - |

| Chemsigma International (via ECHEMI) | Industrial Grade/98.0%, Industrial Grade/99%, Pharmaceutical Grade/99%[4] | - |

| Watson International Ltd. | 98% min (GC) | Appearance: Colorless to pale-yellowish liquid; Epoxide equivalent weight: 150.0~180.0g/Eq; Viscosity@25 deg. C: 500.0~1000.0CPS; Color(Pt-Co): 0~100[5][6] |

| Alfa Chemistry | 85.0%(GC) | Appearance: Colorless to Light Yellow to Light Orange Clear Liquid[7] |

| Cymit Química S.L. | >85.0%(GC), 90%, 95.0% | Appearance: Colorless to Light yellow to Light orange clear liquid, Liquid[8] |

Application in Drug and Gene Delivery

A significant application of high-purity this compound is in the development of nanocarriers for drug and gene delivery. Its diepoxide structure makes it an effective crosslinking agent for polymers with primary and secondary amines, such as polyethylenimine (PEI). The resulting nanoparticles can encapsulate therapeutic payloads like DNA and facilitate their delivery into cells.

Cellular Uptake and Intracellular Trafficking Pathway

The cellular uptake of this compound-crosslinked PEI nanoparticles complexed with DNA (polyplexes) is a multi-step process. The positively charged surface of the nanoparticles interacts with the negatively charged cell membrane, initiating endocytosis. The primary mechanism of internalization is often clathrin-mediated endocytosis. Once inside the cell, the nanoparticles are enclosed in endosomes. The "proton sponge" effect of PEI leads to the rupture of the endosome, releasing the polyplex into the cytoplasm. The genetic material is then transported to the nucleus where it can be expressed.